molecular formula C10H18N8O2 B14262071 Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine CAS No. 138617-22-8

Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine

Cat. No.: B14262071
CAS No.: 138617-22-8
M. Wt: 282.30 g/mol
InChI Key: BPYYVFPIOFJOHY-UHFFFAOYSA-N
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Description

Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine is a complex organic compound with a unique structure that combines acetic acid and a guanidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine typically involves multiple steps. One common method starts with the reaction of acetic acid with 1-amino-2-[4-aminophenyl]guanidine under acidic conditions to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of specialized reactors and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;1-amino-2-[4-aminophenyl]guanidine: A precursor in the synthesis of the target compound.

    Acetic acid;1-amino-2-[4-(methylamino)phenyl]guanidine: A structurally similar compound with different functional groups.

Uniqueness

Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

138617-22-8

Molecular Formula

C10H18N8O2

Molecular Weight

282.30 g/mol

IUPAC Name

acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine

InChI

InChI=1S/C8H14N8.C2H4O2/c9-7(15-11)13-5-1-2-6(4-3-5)14-8(10)16-12;1-2(3)4/h1-4H,11-12H2,(H3,9,13,15)(H3,10,14,16);1H3,(H,3,4)

InChI Key

BPYYVFPIOFJOHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1N=C(N)NN)N=C(N)NN

Origin of Product

United States

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